1-Phenoxyethanol

Chemical Identity Physicochemical Properties Analytical Chemistry

1-Phenoxyethanol (CAS 56101-99-6) is an organic compound belonging to the class of glycol ethers, specifically identified as a phenol ether and an aromatic alcohol. It is a structural isomer of the more widely used preservative 2-Phenoxyethanol (CAS 122-99-6) and is known to be less studied.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 56101-99-6
Cat. No. B8569426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxyethanol
CAS56101-99-6
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(O)OC1=CC=CC=C1
InChIInChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3
InChIKeyXEFAJZOBODPHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenoxyethanol (CAS 56101-99-6): A Glycol Ether with Research and Niche Industrial Applications


1-Phenoxyethanol (CAS 56101-99-6) is an organic compound belonging to the class of glycol ethers, specifically identified as a phenol ether and an aromatic alcohol. It is a structural isomer of the more widely used preservative 2-Phenoxyethanol (CAS 122-99-6) and is known to be less studied [1]. Its primary characteristics include a molecular formula of C8H10O2, a molecular weight of 138.16 g/mol, and a computed XLogP3 value of 1.3 [2]. The compound is recognized for exhibiting antibacterial activity against both gram-negative and gram-positive bacteria, as well as the yeast *Candida albicans*, and is a known constituent of cannabis smoke [3]. While it is available from chemical suppliers for research purposes, its industrial use is less common compared to its isomer 2-Phenoxyethanol .

Why 1-Phenoxyethanol Cannot Be Substituted for 2-Phenoxyethanol in Formulations: A Matter of Structure and Activity


Generic substitution between 1-Phenoxyethanol and its structural isomer 2-Phenoxyethanol is not scientifically justified due to fundamental differences in their chemical structure, which can lead to divergent physical properties, reactivity, and biological activity. 2-Phenoxyethanol (CAS 122-99-6) is a well-characterized, widely used antimicrobial preservative with established safety and efficacy data in cosmetic and pharmaceutical applications [1]. In contrast, 1-Phenoxyethanol (CAS 56101-99-6) is an isomer with a different atomic arrangement, and it lacks comparable comprehensive, publicly available data on its efficacy, toxicology, and formulation behavior [2]. While both compounds may exhibit general antimicrobial properties, the absence of direct comparative studies and established safe-use concentrations for 1-Phenoxyethanol makes it a high-risk substitute in any validated process or commercial product. Procurement decisions must therefore be based on specific, evidence-backed performance metrics rather than class-based assumptions.

Quantitative Evidence for 1-Phenoxyethanol (CAS 56101-99-6): A Comparative Analysis of Key Differentiators


Molecular Identity and Computed Physicochemical Properties Differentiating 1-Phenoxyethanol from 2-Phenoxyethanol

The primary and most verifiable point of differentiation for 1-Phenoxyethanol is its distinct molecular identity compared to its more common isomer, 2-Phenoxyethanol. This is evidenced by its unique CAS number (56101-99-6) [1] and computed properties such as its XLogP3 value of 1.3, which can be contrasted with the reported XLogP3 of 1.2 for 2-Phenoxyethanol [2]. These differences confirm that the compounds are not identical and should not be treated as such in analytical or formulation contexts.

Chemical Identity Physicochemical Properties Analytical Chemistry

Antimicrobial Spectrum of 1-Phenoxyethanol Against Common Microorganisms

Literature indicates that 1-Phenoxyethanol exhibits antibacterial and antifungal activity. It is reported to be effective against both gram-negative and gram-positive bacteria, as well as the yeast *Candida albicans* [1]. This spectrum is qualitatively similar to that of 2-Phenoxyethanol, which is known for its broad antimicrobial activity, particularly against bacteria [2]. However, quantitative data such as Minimum Inhibitory Concentration (MIC) values for 1-Phenoxyethanol are not available in the sourced literature for a direct head-to-head efficacy comparison.

Antimicrobial Activity Microbiology Preservative Efficacy

Regulatory and Safety Profile Comparison: 1-Phenoxyethanol vs. 2-Phenoxyethanol

A critical distinction lies in the safety and regulatory profile. 2-Phenoxyethanol has been subject to extensive toxicological review and is considered safe for use as a cosmetic ingredient at concentrations up to 1% [1]. This includes data from subchronic oral toxicity, dermal irritation, and mutagenicity studies. In contrast, a similar comprehensive, publicly available safety assessment for 1-Phenoxyethanol is absent. Available MSDS information for phenoxyethanol indicates hazards such as being harmful if swallowed and causing serious eye irritation [2], but this is not specific to the 1-Phenoxyethanol isomer.

Safety Toxicology Regulatory Affairs

Recommended Application Scenarios for 1-Phenoxyethanol (CAS 56101-99-6) Based on Available Evidence


Analytical Reference Standard and Chemical Research

Given its confirmed unique molecular identity and availability in specified purities, 1-Phenoxyethanol is best suited as an analytical reference standard for identifying and quantifying this specific isomer in complex mixtures, such as environmental samples or reaction byproducts. Its distinct CAS number (56101-99-6) and computed properties are essential for accurate method development in GC-MS, HPLC, and NMR analyses [1].

Niche Antimicrobial Research Tool for Non-Human or In Vitro Studies

The reported antimicrobial activity against a range of microorganisms makes 1-Phenoxyethanol a viable candidate for basic microbiological research, such as *in vitro* studies on bacterial or fungal growth inhibition [1]. Its utility lies in its function as a structurally defined analog to the more common 2-Phenoxyethanol, allowing for mechanistic or structure-activity relationship (SAR) investigations.

Organic Synthesis Intermediate and Building Block

1-Phenoxyethanol is referenced as a chemical class in patents for producing various derivatives, indicating its role as a synthetic intermediate [1]. Its structure, featuring a chiral center and reactive hydroxyl and ether groups, makes it a useful building block for creating more complex molecules in pharmaceutical or specialty chemical research.

Specialized Industrial Solvent or Additive in Non-Regulated Contexts

In industrial applications where human exposure is not a primary concern and specific solvent properties are required, 1-Phenoxyethanol may find use as a specialty solvent or additive. Its use is noted in products like coatings, paints, and cleaners for its solvent and preservative qualities [1], but this is based on general class properties and not specific performance data.

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